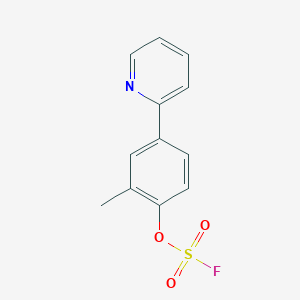

2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

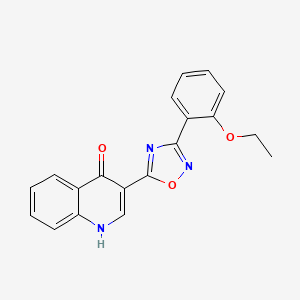

“2-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10FNO3S and a molecular weight of 267.27. It is a derivative of pyridine, a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods. One common method includes the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the SuFEx click reaction in a two-chamber reactor .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .Scientific Research Applications

Photophysical Properties and Applications

A study by Constable et al. (2014) explores a series of iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These complexes, including 2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine, show distinct photophysical properties based on their substituents, with sulfone derivatives exhibiting green emission and high photoluminescence quantum yields in degassed solutions. This research highlights the potential of these complexes in photophysical applications due to their structured emission spectra and high emission lifetimes. The study also delves into the structural analysis of these complexes, providing insights into their emission behavior and redox potentials, which align with their observed photophysical characteristics Constable, E., Ertl, C. D., Housecroft, C., & Zampese, J. A. (2014). Dalton Transactions, 43(14), 5343-5356.

Applications in Polymer Chemistry

Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, which was used to create fluorinated polyamides with pyridine and sulfone moieties. These polymers, characterized by high glass transition temperatures, thermal stability, and mechanical strength, are soluble in common organic solvents. Their low dielectric constants and high transparency make them suitable for applications in electronics, highlighting the role of this compound in the development of advanced polymer materials with potential uses in high-performance electronic devices Liu, X.-L., Wu, D. K., Sun, R., Yu, L.-M., Jiang, J., & Sheng, S.-R. (2013). Journal of Fluorine Chemistry, 154, 16-22.

Fluorescent Sensors for Biological Applications

Hagimori et al. (2015) investigated low-molecular-weight fluorescent sensors based on a pyridine–pyridone core, which includes this compound derivatives, for detecting Zn2+ in living cells. These sensors exhibit a bathochromic shift in emission wavelength and significant fluorescence enhancement upon Zn2+ binding, demonstrating their potential in biological imaging applications. The study provides a foundation for developing sensitive and selective fluorescent probes for metal ion detection in biological systems Hagimori, M., Mizuyama, N., Tominaga, Y., Mukai, T., & Saji, H. (2015). Dyes and Pigments, 113, 205-209.

Properties

IUPAC Name |

2-(4-fluorosulfonyloxy-3-methylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-9-8-10(11-4-2-3-7-14-11)5-6-12(9)17-18(13,15)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBWNOITUJFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=N2)OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE](/img/structure/B2408451.png)

![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2408459.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)